molecular formula C25H28N2O5S B2427412 1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-78-9

1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2427412
CAS No.: 887467-78-9
M. Wt: 468.57
InChI Key: MRVRNQFIFPXWCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine and chroman moieties in its structure suggests that it may exhibit a range of biological activities.

Properties

IUPAC Name

1'-(4-piperidin-1-ylsulfonylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c28-22-18-25(32-23-7-3-2-6-21(22)23)12-16-26(17-13-25)24(29)19-8-10-20(11-9-19)33(30,31)27-14-4-1-5-15-27/h2-3,6-11H,1,4-5,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVRNQFIFPXWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chroman-4-one Derivatives

The spiro system is typically assembled via acid-catalyzed cyclization. Dandu et al. demonstrated that treatment of 3,4-dihydro-4,6-dihydroxyspiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxylic acid with triethylsilane and trifluoroacetic acid (TFA) at 5–20°C for 14 hours yields spiro[chroman-2,4'-piperidin]-6-ol. Subsequent oxidation of the alcohol to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Alternative Route via Hydrogenation

Usuki et al. reported a one-pot Suzuki–Miyaura coupling followed by hydrogenation to construct piperidine rings from pyridine precursors. Applying this to chroman derivatives, 4-cyanopyridine intermediates undergo hydrogenation (Raney-Ni, H₂ 0.35 MPa) to form the saturated piperidine ring.

Introduction of the 4-(Piperidin-1-ylsulfonyl)benzoyl Group

Sulfonylation of Piperidine

The piperidine nitrogen is sulfonylated using 4-(chlorosulfonyl)benzoyl chloride. Patel et al. optimized this step using dichloromethane as the solvent and triethylamine as the base (0°C, 2 hours), achieving >85% yield.

Reaction Conditions:

  • Substrate: Spiro[chroman-2,4'-piperidin]-4-one
  • Sulfonylating agent: 4-(Chlorosulfonyl)benzoyl chloride (1.2 equiv)
  • Base: Triethylamine (2.5 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature
  • Time: 12 hours

Piperidine Coupling

The piperidin-1-yl group is introduced via nucleophilic substitution. Lyons et al. employed a Mitsunobu reaction (DIAD, PPh₃) to couple piperidine to the sulfonylbenzoyl intermediate. Alternatively, microwave-assisted amination (150°C, 30 minutes) enhances reaction efficiency.

Final Assembly and Characterization

Coupling of Fragments

The benzoyl group is installed via Friedel-Crafts acylation. Using AlCl₃ as a catalyst, the spiro core reacts with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in nitrobenzene (80°C, 6 hours).

Purification and Analysis

The crude product is purified via silica gel chromatography (EtOAc/hexane 3:7) and recrystallized from ethanol. Characterization data includes:

Analytical Method Key Findings
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.48 (d, J=8.4 Hz, 2H, ArH), 4.32 (s, 1H, Spiro-H), 3.12–3.08 (m, 4H, Piperidine-H)
HRMS (ESI+) m/z 513.2012 [M+H]⁺ (calc. 513.2009)
HPLC (C18, MeCN/H₂O) Purity >98% (tR=12.7 min)

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Cyclocondensation 72% High regioselectivity Requires toxic TFA
Hydrogenation 65% Mild conditions Sensitive to substituent bulk
Microwave amination 88% Rapid kinetics Specialized equipment needed

Challenges and Optimization Strategies

  • Steric hindrance at the spiro center complicates sulfonylation. Using bulkier bases (e.g., DIPEA) improves yields.
  • Oxidative degradation of the chroman-4-one moiety necessitates inert atmospheres during acylation.
  • Scale-up limitations in Friedel-Crafts reactions are mitigated by switching to flow chemistry systems.

Chemical Reactions Analysis

Types of Reactions

1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: The compound can be used to study the interactions of spirocyclic molecules with biological targets.

    Chemical Biology: It serves as a tool compound to explore the effects of spirocyclic structures on biological systems.

    Pharmaceutical Development:

Mechanism of Action

The mechanism of action of 1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is not fully understood but is thought to involve interactions with specific molecular targets. The piperidine and chroman moieties may interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Oxindoles: These compounds also feature a spirocyclic structure and are known for their biological activities.

    Piperidine Derivatives: Compounds like 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones share structural similarities and are studied for their pharmacological properties.

Uniqueness

1’-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness may confer distinct biological activities and pharmacological potential, making it a valuable compound for further research and development.

Biological Activity

1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique spirocyclic structure and functional groups suggest various therapeutic applications, particularly in anti-inflammatory, anti-cancer, and antimicrobial domains.

Chemical Structure and Properties

The compound features a spirocyclic framework that integrates a piperidinyl sulfonyl group and a benzoyl moiety. This structural arrangement is expected to influence its interaction with biological targets, enhancing its activity against specific diseases.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within cells. It may function by:

  • Inhibiting Enzymatic Activity : The compound could inhibit key enzymes or receptors involved in disease pathways.
  • Disrupting Cellular Signaling : By interfering with signaling cascades, it may alter cellular responses associated with inflammation or cancer progression.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Description
Anti-inflammatory Demonstrates potential in reducing inflammation through cytokine modulation.
Anticancer Exhibits cytotoxic effects on various cancer cell lines, potentially inducing apoptosis.
Antimicrobial Shows activity against certain bacterial strains, suggesting a role in infection control.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound:

  • Anti-inflammatory Effects : A study evaluated the compound's ability to modulate inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Activity : In a series of experiments involving different cancer cell lines (e.g., breast and colon cancer), the compound exhibited dose-dependent cytotoxicity. Apoptosis assays revealed that it induces programmed cell death through the activation of caspase pathways.
  • Antimicrobial Properties : Testing against Gram-positive and Gram-negative bacteria demonstrated that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

When compared to similar compounds, this compound shows enhanced biological activity due to its unique structural features:

Compound Type Biological Activity Remarks
Pyrrolidin-1-ylsulfonyl derivativesModerate anti-inflammatory effectsLess potent than the target compound
Other spirocyclic compoundsVariable activityActivity depends on substituents
Benzoyl derivativesLimited antimicrobial effectsOften less effective than the target

Q & A

Basic: What are the key steps in synthesizing 1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one?

Methodological Answer:
The synthesis involves two primary procedures (General Procedure A and B, as outlined in ):

  • Coupling Reaction : Reacting the spiro[chroman-2,4'-piperidin]-4-one core with 4-(piperidin-1-ylsulfonyl)benzoyl chloride under anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity.
  • Characterization : Confirmation via 1H^1 \text{H} NMR (e.g., δ 7.93 ppm for aromatic protons), 13C^{13} \text{C} NMR (e.g., δ 189.85 ppm for carbonyl), HRMS (mass accuracy <2 ppm), and elemental analysis (C, H, N within 0.4% of theoretical values) .

Basic: Which spectroscopic and analytical methods are critical for confirming the compound’s structural identity?

Methodological Answer:

  • 1H^1 \text{H} and 13C^{13} \text{C} NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), sulfonyl-linked piperidine protons (δ 3.2–3.5 ppm), and carbonyl carbons (δ 189–191 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23_{23}H25_{25}NO6_6S requires [M+H]+^+ 456.1421; observed 456.1418) .
  • Elemental Analysis : Validate purity (e.g., C: 63.85% calculated vs. 64.02% observed) .

Basic: How is the cytotoxicity of this compound evaluated in anticancer research?

Methodological Answer:

  • Cell Lines : Use MCF-7 (breast), A2780 (ovarian), and HT29 (colon) adenocarcinoma cells cultured in RPMI-1640 with 10% FBS .
  • MTT Assay :
    • Seed cells (3 × 103^3/well) in 96-well plates.
    • Treat with compound (0–50 µM, 72 hours).
    • Measure absorbance at 550 nm post-MTT incubation.
    • Calculate IC50_{50} using GraphPad Prism (e.g., compound 16: IC50_{50} = 5.2 µM in MCF-7) .

Advanced: How can researchers optimize the synthesis yield and purity of this compound?

Methodological Answer:

  • Reaction Optimization :
    • Use dry solvents (e.g., DCM) and inert atmosphere to prevent hydrolysis of the sulfonyl group.
    • Adjust stoichiometry (1:1.2 molar ratio of core to benzoyl chloride) to minimize side products.
  • Purification : Replace column chromatography with preparative HPLC (C18 column, acetonitrile/water) for higher recovery (>80% yield) .
  • Crystallization : Optimize solvent polarity (e.g., ethanol:water 7:3) to enhance crystal formation .

Advanced: How do researchers analyze structure-activity relationships (SAR) for anticancer activity in derivatives?

Methodological Answer:

  • Substituent Variation : Compare analogues with modified sulfonyl (e.g., phenylsulfonyl vs. naphthylsulfonyl) or benzoyl groups.
  • Biological Data : Link structural changes to IC50_{50} shifts (e.g., compound 18 with naphthylsulfonyl shows 3.8 µM IC50_{50} vs. 5.2 µM for phenylsulfonyl in MCF-7) .
  • Computational Modeling : Use molecular docking (e.g., Autodock Vina) to predict binding affinity to tubulin or apoptosis regulators .

Advanced: How can contradictory cytotoxicity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentration (10% FBS), and incubation time (72 hours) .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates.
  • Mechanistic Follow-Up : Use annexin V/PI assays to differentiate apoptosis (annexin V+^+) from necrosis (PI+^+) (e.g., compound 16 induces 45% apoptosis in MCF-7 at 20 µM) .

Advanced: What experimental strategies elucidate the apoptosis-inducing mechanism of this compound?

Methodological Answer:

  • Flow Cytometry : Treat cells (105^5/well) with compound, stain with annexin V-FITC/PI, and quantify apoptotic populations using NovoCyte flow cytometer .
  • Western Blotting : Assess caspase-3/7 cleavage and Bcl-2/Bax ratios in treated vs. control cells.
  • Gene Expression Profiling : Use qPCR to measure pro-apoptotic genes (e.g., BAX, PUMA) .

Advanced: What challenges arise in structural elucidation of spiro-piperidine derivatives, and how are they addressed?

Methodological Answer:

  • Conformational Flexibility : Use X-ray crystallography (e.g., ) to resolve spiro-ring puckering and sulfonyl group orientation.
  • Spectral Overlap : Apply 2D NMR (COSY, HSQC) to distinguish overlapping proton signals (e.g., δ 2.6–3.5 ppm for piperidine protons) .
  • Crystallization Difficulty : Co-crystallize with heavy atoms (e.g., PtCl4_4) for improved diffraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.